molecular formula C17H14F3N3O3S B030826 4'-Hydroxycelecoxib CAS No. 170571-00-3

4'-Hydroxycelecoxib

Cat. No. B030826
M. Wt: 397.4 g/mol
InChI Key: ICRSYPPLGADZKA-UHFFFAOYSA-N
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Description

4'-Hydroxycelecoxib is a chemical compound related to Celecoxib, a well-known pharmaceutical agent. Although specific literature on 4'-Hydroxycelecoxib is scarce, the study of related hydroxylated compounds provides insight into its possible synthesis, structure, and properties. Compounds like 4-Hydroxynonenal (HNE) and 4-Hydroxymandelic acid (HMA) are examples of hydroxylated molecules that share some chemical characteristics with 4'-Hydroxycelecoxib, offering a basis for understanding its chemical behavior and synthesis pathways.

Synthesis Analysis

The synthesis of hydroxylated compounds typically involves specific chemical reactions that introduce hydroxyl groups into the molecule. For instance, the engineering of Escherichia coli for the production of 4-Hydroxymandelic acid from glucose and xylose demonstrates a biotechnological approach to synthesizing hydroxylated molecules (Li et al., 2016). Similarly, synthetic pathways involving Noyori reduction and ring-closing metathesis have been developed for the synthesis of protected 4-Hydroxycyclopentenones, indicating the versatility of synthetic methods available for hydroxylated compounds (Singh et al., 2014).

Molecular Structure Analysis

The molecular structure of hydroxylated compounds like 4'-Hydroxycelecoxib can be characterized by techniques such as X-ray crystallography and NMR spectroscopy. The presence of hydroxyl groups significantly influences the compound's reactivity and interaction with biological molecules. For example, the structure-activity relationship study of hydroxy 4-phenyl coumarins provides insights into how the position and number of hydroxyl groups affect antioxidant activity (Veselinovic et al., 2014).

Chemical Reactions and Properties

Hydroxylated compounds, including potential analogs of 4'-Hydroxycelecoxib, often undergo specific chemical reactions such as oxidation, reduction, and conjugation with other molecules. These reactions can significantly affect their chemical stability, reactivity, and biological activity. For instance, the lipid peroxidation product 4-Hydroxy-2-nonenal (HNE) illustrates how hydroxylated compounds can participate in diverse biochemical processes, including interactions with proteins and DNA (Spickett, 2013).

Scientific Research Applications

Metabolism and Oxidation

  • Cytochrome P450 2C9's Role: Celecoxib, from which 4'-Hydroxycelecoxib is derived, is metabolized extensively in the liver. Cytochrome P450 2C9 (CYP2C9) plays a crucial role in this process, with different genetic variants of CYP2C9 affecting the rate of celecoxib hydroxylation. Studies have shown a significant decrease in hydroxycelecoxib formation in liver samples with certain CYP2C9 genetic variants (Sandberg et al., 2002).

Bioactivation in Cancer Treatment

  • Influence on Daunorubicin and Adriamycin: The introduction or removal of hydroxyl groups, including the 4'-hydroxyl group, in the amino sugar moiety of daunorubicin and adriamycin, which are chemotherapeutic agents, significantly impacts their biological activity. This alteration affects the drugs' polarity and DNA binding ability, influencing their therapeutic effectiveness (Di Marco et al., 1977).

Applications in Biomanufacturing

  • Production of 4-Hydroxymandelic Acid: In the field of biomanufacturing, metabolic engineering of Escherichia coli has been used to produce 4-Hydroxymandelic acid, a valuable chemical for pharmaceuticals and food additives. This involves the expression of synthetic enzymes and optimization of metabolic pathways (Fei-Fei et al., 2016).

Safety And Hazards

The safety data sheet for 4’-Hydroxycelecoxib indicates that it may pose reproductive hazards and may cause harm to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSYPPLGADZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432707
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxycelecoxib

CAS RN

170571-00-3
Record name 4'-Hydroxycelecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYCELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DIW8DT7Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydroxycelecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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